REACTION_CXSMILES
|
COC([CH:5]1[CH2:9][CH2:8][CH:7]([CH2:10][C:11]2[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][CH:12]=2)[C:6]1=[O:18])=O.CN(C)C(=O)C.Cl.C(N(CC)CC)C.O.C(=O)(O)[O-].[Na+]>C(OCC)(=O)C>[Cl:17][C:14]1[CH:13]=[CH:12][C:11]([CH2:10][CH:7]2[CH2:8][CH2:9][CH2:5][C:6]2=[O:18])=[CH:16][CH:15]=1 |f:2.3,4.5.6|
|
Name
|
3-(4-chlorobenzyl)-2-oxocyclopentane carboxylic acid methyl ester
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1C(C(CC1)CC1=CC=C(C=C1)Cl)=O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
CN(C(C)=O)C
|
Name
|
|
Quantity
|
0.774 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)N(CC)CC
|
Name
|
sodium bicarbonate water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 130° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at 140° C. for another 3 hours
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CUSTOM
|
Details
|
the mixture was partitioned
|
Type
|
EXTRACTION
|
Details
|
After extracting the aqueous layer
|
Type
|
CUSTOM
|
Details
|
the organic layer was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Thereafter, the dried
|
Type
|
CUSTOM
|
Details
|
concentrated product was purified
|
Type
|
CUSTOM
|
Details
|
a target product was obtained
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(CC2C(CCC2)=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |